molecular formula C8H6F4N2 B2458790 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide CAS No. 1379330-90-1

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2458790
CAS No.: 1379330-90-1
M. Wt: 206.144
InChI Key: NUVNNKYZPXXDLP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzene ring core that is strategically substituted with both a fluorine atom and an electron-withdrawing trifluoromethyl group, a combination known to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The primary functional group, the carboximidamide, is a key pharmacophore often implicated in forming hydrogen bonds with enzymatic targets, making this compound a valuable intermediate for constructing more complex molecular architectures. While specific biological data for this exact molecule is not widely published in the available literature, compounds with similar structural motifs, such as those featuring trifluoromethyl and fluorine substitutions, are frequently investigated for their potential in treating inflammatory and allergic diseases . Researchers can leverage this compound as a key synthetic intermediate for developing novel small-molecule therapeutics. Its structure suggests potential applicability in programs targeting enzymes or receptors where the imidamide group can act as a critical binding element. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNNKYZPXXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with appropriate reagents to introduce the carboximidamide functionality . The reaction conditions often require the use of strong acids or bases and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboximidamide group into other functional groups.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both fluorine atoms and a carboximidamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Biological Activity

2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorinated benzene ring with a carboximidamide functional group. This configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism involves:

  • Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to various receptors and enzymes, potentially influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
  • Bioorthogonal Chemistry : The compound's structure allows for participation in bioorthogonal reactions, making it useful for labeling and tracking biological molecules in research settings.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Investigations have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, suggesting a potential role in cancer therapeutics.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating its potential use as an antibacterial agent.
  • Anti-inflammatory Effects : There is emerging evidence that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies using different cancer cell lines (e.g., HeLa, MCF-7) showed that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
    Cell LineIC50 (µM)Mechanism
    HeLa10Apoptosis
    MCF-715Apoptosis
  • Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, suggesting moderate antibacterial activity.
  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Applications in Research

The unique properties of this compound make it a valuable tool in various fields:

  • Drug Development : Its promising anticancer and antimicrobial activities position it as a candidate for further drug development.
  • Biochemical Probes : Due to its bioorthogonal capabilities, it can be utilized as a biochemical probe for studying cellular processes.
  • Material Science : The compound's chemical properties allow for applications in the development of specialized materials with desired functionalities.

Q & A

Basic Question: What are the optimal synthetic conditions for 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide, and how do solvent choices impact yield and purity?

Methodological Answer:
Synthesis typically involves halogenation and functional group substitution. Key steps include:

  • Solvent Selection : Ethanol or methanol is preferred for nucleophilic substitution due to their polar aprotic nature, enhancing reaction rates . For intermediates like isocyanates (precursors to carboximidamides), dichloromethane is used for its inertness .
  • Temperature Control : Reactions often proceed at 50–80°C for halogenation steps, while coupling reactions (e.g., with amines) require lower temperatures (0–25°C) to avoid side products .
  • Catalysts : Palladium or copper catalysts are critical for cross-coupling reactions. For example, sodium hydride facilitates deprotonation in nucleophilic substitutions .

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